molecular formula C13H14BrNO2S2 B2425956 4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1704667-06-0

4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2425956
CAS No.: 1704667-06-0
M. Wt: 360.28
InChI Key: HOTMGQLJJLZZIE-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves the bromination of 2-methoxy-5-methylthiophene followed by a series of reactions to introduce the carboxamide group. The reaction conditions often include the use of bromine as a brominating agent and various organic solvents to facilitate the reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide include other thiophene derivatives such as:

  • 2-bromo-5-methylthiophene
  • 5-methyl-2-thiophenecarboxamide
  • 2-methoxy-5-methylthiophene

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2S2/c1-8-3-4-11(19-8)10(17-2)6-15-13(16)12-5-9(14)7-18-12/h3-5,7,10H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTMGQLJJLZZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC(=CS2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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